sec-Butylammonium chloride

Vue d'ensemble

Description

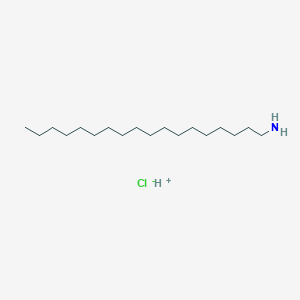

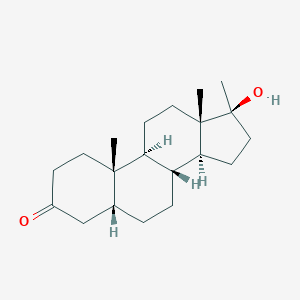

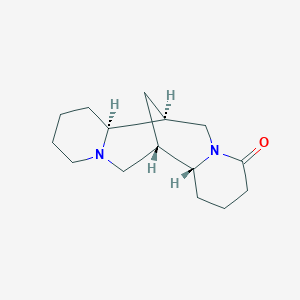

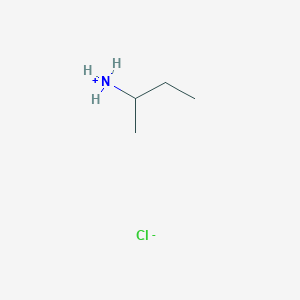

Sec-Butylammonium chloride is a chemical compound with the molecular formula C4H12ClN . It is also known by other names such as butan-2-ylazanium chloride, 2-Butanamine hydrochloride, and sec-BUTYLAMINE, HYDROCHLORIDE . The molecular weight of this compound is 109.60 g/mol .

Molecular Structure Analysis

The molecular structure of sec-Butylammonium chloride consists of a sec-butyl group (butan-2-yl) attached to an ammonium ion . The InChI representation of the molecule isInChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H . The compound has a formal charge of 0 and a complexity of 19.6 . Physical And Chemical Properties Analysis

Sec-Butylammonium chloride has a molecular weight of 109.60 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 109.0658271 g/mol . The topological polar surface area of the compound is 27.6 Ų .Applications De Recherche Scientifique

Use in Ionic Liquids

Specific Scientific Field

Summary of the Application

Sec-Butylammonium chloride is used in the formation of ionic liquids, which are salts that remain liquid at room temperature . These ionic liquids have gained interest in both industrial and academic settings due to their potential use as environmentally friendly solvents .

Methods of Application

In a study, the properties of aqueous binary solutions were evaluated for three different ionic liquids: dibutylammonium acetate, dibutylammonium propanoate, and dibutylammonium butanoate . The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties .

Results or Outcomes

The study found that the increase in the alkyl chain leads to a decrease in the values of density, speed of sound, and conductivity of the solutions . However, decreasing the dilution in water, the density, the conductivity and the speed of sound initially increase and then decrease, exhibiting a maximum in the initial water concentration range which indicates the formation of aggregates .

Use in Semiclathrate Hydrates

Specific Scientific Field

Summary of the Application

Sec-Butylammonium chloride can be used in the formation of semiclathrate hydrates . These are host-guest materials formed from aqueous solutions of ionic guest materials and water .

Methods of Application

The specific methods of application for this use of sec-Butylammonium chloride are not detailed in the source .

Results or Outcomes

Semiclathrate hydrates have the ability to tune the pore size, shape, and functionality, making them attractive materials for thermal storage and gas storage applications .

Use in Thermophysical Properties Research

Specific Scientific Field

Summary of the Application

Sec-Butylammonium chloride is used in the study of thermophysical properties of semiclathrate hydrates . These studies are important for understanding the behavior of these materials under different conditions, which can be useful in various applications, including thermal storage and gas storage .

Methods of Application

In a study, the semiclathrate hydrates formed with two variations of tetra-n-butylammonium chloride (N4444Cl) that are n-propyl, tri-n-butylammonium chloride (N3444Cl) and tri-n-butyl, n-pentylammonium chloride (N4445Cl) were investigated . The structure analyses found that both salts formed Jeffrey’s type III tetragonal hydrate structure .

Results or Outcomes

The study found that this hydrate structure can cover a wide range of melting temperature compared to the other two main semiclathrate structures . The present N4445Cl hydrate is an example in which its melting temperature was adjusted to be suitable for air conditioning, i.e., ∼282 K, compared to that of the N4444Cl hydrate, the melting temperature of which is slightly too high for this purpose .

Use in Binary Mixtures Research

Summary of the Application

Sec-Butylammonium chloride is used in the study of physical and chemical properties of binary mixtures of dibutylammonium-based ionic liquids and water . These studies are important for understanding the behavior of these mixtures, which can be useful in various applications, including as substitutes for commonly used compounds in many processes .

Results or Outcomes

Use in Biofuel Production

Specific Scientific Field

Summary of the Application

Sec-Butylammonium chloride is used in the production of second-generation ethanol from sugarcane bagasse . This process involves the pretreatment of sugarcane bagasse with low-cost ionic liquids, including sec-butylammonium acetate .

Methods of Application

In a study, sugarcane bagasse was characterized and submitted to pretreatment with different low-cost ionic liquids . After verifying the greater efficiency of the treatment performed with sec-butylammonium acetate, a new treatment was carried out with this ionic liquid . The pretreated material was subjected to enzymatic hydrolysis steps, modifying the hydrolysis time and the concentrations of treated sugar cane bagasse .

Results or Outcomes

The best pretreatment condition enabled the conversion of pretreated sugarcane bagasse of 54.57±0.28% . The sugarcane bagasse was submitted to the hydrolysis process using this condition, and the hydrolysate was used for the fermentation stage with a yield of 71.77% after 24 hours .

Use in Thermodynamics Research

Summary of the Application

Sec-Butylammonium chloride is used in the study of thermodynamic properties of various substances . These studies are important for understanding the behavior of these substances under different conditions, which can be useful in various applications .

Results or Outcomes

The results of these studies can provide valuable data for various practical requirements .

Safety And Hazards

Propriétés

IUPAC Name |

butan-2-ylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPUICBFVUTJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sec-Butylammonium chloride | |

CAS RN |

10049-60-2 | |

| Record name | 2-Butanamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-butylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.